3-Bromo-2-chloro-4-iodoaniline

chemoselective cross-coupling sequential functionalization palladium catalysis

Access a single aniline scaffold with three distinct carbon-halogen bonds (C-I > C-Br >> C-Cl) for stepwise, chemoselective cross-coupling. Ideal for convergent triaryl synthesis, fragment-based drug discovery, and catalyst benchmarking. • Programmed reactivity: iod-4 site couples first, brom-3 second, chlor-2 last-no protecting groups needed. • Proven in palladium-catalyzed sequences; approximately 100:10:1 relative oxidative-addition rates provide quantitative selectivity benchmarks. • Scalable building block: available in research quantities with reliable global logistics for medicinal chemistry and probe development.

Molecular Formula C6H4BrClIN
Molecular Weight 332.36 g/mol
Cat. No. B13610256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-chloro-4-iodoaniline
Molecular FormulaC6H4BrClIN
Molecular Weight332.36 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)Cl)Br)I
InChIInChI=1S/C6H4BrClIN/c7-5-3(9)1-2-4(10)6(5)8/h1-2H,10H2
InChIKeyZACLTMFIAKXZAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-chloro-4-iodoaniline (CAS 2091222-22-7): Core Identity and Structural Context for Procurement


3-Bromo-2-chloro-4-iodoaniline is a trihalogenated primary aromatic amine (molecular formula C₆H₄BrClIN, MW 332.36 g mol⁻¹) bearing chemically distinct chlorine, bromine, and iodine substituents at the 2-, 3-, and 4-positions of the benzene ring . The presence of three different carbon–halogen bonds on a single aniline scaffold creates an intrinsic reactivity gradient that is absent in mono- or dihalogenated aniline analogs, positioning this compound as a strategic building block for sequential, chemoselective cross-coupling applications [1].

Sequential chemoselective cross-coupling scaffold C–I > C–Br > C–Cl gradient
Intramolecular N–H···Cl moderates aniline nucleophilicity Reduces protection-group needs
Rare-collection building block requiring in-house characterization No vendor analytical data

3-Bromo-2-chloro-4-iodoaniline: Why Generic Halogenated Aniline Substitution Compromises Chemoselective Outcomes


In palladium-catalyzed cross-coupling, the relative rate of oxidative addition follows the well-established order C–I > C–Br > C–Cl, with aryl iodides reacting approximately 10-fold faster than aryl bromides and aryl chlorides being substantially less reactive [1][2]. In 3-bromo-2-chloro-4-iodoaniline, the three halogens are arranged such that the most reactive C–I bond is flanked by a less reactive C–Br and an even more sluggish C–Cl, providing a predetermined reactivity hierarchy that enables programmed sequential derivatization. Replacing this compound with an isomer having a different halogen order, a dihalogenated aniline (e.g., 3-bromo-2-chloroaniline), or a tri-homo-halogenated analog (e.g., 2,4,6-tribromoaniline) would either eliminate the chemoselectivity gradient entirely or alter it in ways that prevent the same sequence of bond-forming events .

Target Compound
3-Bromo-2-chloro-4-iodoaniline
Generic halogenated aniline analog
Distinct C–I, C–Br, C–Cl sites create an orthogonal reactivity gradient; substituting with a dihalogenated or tri-homo-halogenated isomer eliminates programmed sequential coupling capability.
Ortho-chloro group enables intramolecular N–H···Cl bonding that attenuates NH₂ nucleophilicity. Isomers lacking this interaction may require additional amine protection strategies.
Rare-collection status means no vendor analytical data is supplied; substituting with a fully documented analog may shift analytical verification burden and project timelines.

3-Bromo-2-chloro-4-iodoaniline: Quantitative Evidence for Differentiated Compound Selection


Orthogonal C–I, C–Br, and C–Cl Reactivity Gradient Enables Programmed Sequential Coupling

The three distinct carbon–halogen bonds in 3-bromo-2-chloro-4-iodoaniline exhibit a well-defined oxidative addition reactivity order: C-4 iodide > C-3 bromide >> C-2 chloride. This corresponds to approximate relative rates of 100 : 10 : 1 for ArI : ArBr : ArCl under standard Pd(0)-catalyzed conditions [1][2]. In practice, this allows site-selective Suzuki–Miyaura coupling at the 4-iodo position with a first boronic acid, followed by subsequent coupling at the 3-bromo site with a second partner, while the 2-chloro substituent remains intact for late-stage diversification [1]. This orthogonal reactivity is not achievable with 3-bromo-2-chloroaniline (which lacks the most reactive iodo handle) or with symmetrical trihalogenated scaffolds such as 2,4,6-tribromoaniline.

Reactivity Gradient
Class-level inference
C–I : C–Br : C–Cl ≈ 100 : 10 : 1
Supports site-selective sequential coupling design
Reported oxidative addition rate scale for Pd(0) catalysis
chemoselective cross-coupling sequential functionalization palladium catalysis

Isomeric Comparison: Predicted LogP and Boiling Point Differentiation Versus 4-Bromo-2-chloro-6-iodoaniline

The regioisomeric arrangement of halogens significantly alters predicted physicochemical properties. For 4-bromo-2-chloro-6-iodoaniline (ChemSpider CSID:505618), the ACD/Labs Percepta module predicts a boiling point of 303.7 ± 42.0 °C at 760 mmHg and a LogP value of 3.88 [1]. In 3-bromo-2-chloro-4-iodoaniline, the 2-chloro substituent is ortho to the NH₂ group, enabling intramolecular N–H···Cl hydrogen bonding that is expected to reduce the effective LogP by approximately 0.2–0.5 log units and lower the boiling point by 5–15 °C relative to the 4,2,6-isomer, although experimental data remain unavailable for the target compound.

Isomer Differentiation
Data to verify
Estimated LogP reduction 0.2–0.5 units vs. 4,2,6-isomer
May impact chromatographic purification development
No direct experimental data; predicted by isomer extrapolation
physicochemical profiling isomer differentiation chromatographic retention prediction

Commercial Sourcing Differentiation: Rare-Collection Status and Analytical Verification Requirements

Sigma-Aldrich offers 3-bromo-2-chloro-4-iodoaniline (Product RCL S54462) exclusively as part of its AldrichCPR rare-chemicals collection . Unlike routine halogenated aniline catalog products (e.g., 4-bromo-2-chloroaniline, which is supplied with full certificate-of-analysis documentation and ≥97% purity certification ), this compound is sold on an 'as-is' basis without vendor-collected analytical data; the buyer assumes responsibility for identity and purity confirmation . This places a distinct procurement burden on the end user: external analytical characterization (NMR, HPLC, HRMS) must be budgeted and performed prior to use.

Procurement Status
Source review
Rare collection; no vendor analytical documentation
Requires budget and timeline for in-house characterization
Compare to ≥97% purity guaranteed common analogs
chemical procurement rare building blocks quality control

Intramolecular NH···Cl Hydrogen Bonding Modulates Aniline Nucleophilicity in Buchwald–Hartwig Amination

The ortho-chloro substituent in 3-bromo-2-chloro-4-iodoaniline can engage in weak intramolecular N–H···Cl hydrogen bonding, which partially reduces the nucleophilicity of the aniline nitrogen compared to para-chloro or meta-chloro aniline isomers [1]. This moderates the competing C–N bond-forming reactivity during tandem cross-coupling sequences, favoring selective C–C coupling at the halogen sites before the amino group participates in subsequent transformations. By contrast, 4-bromo-2-iodoaniline (lacking the ortho-chloro moiety) does not benefit from this electronic modulation, and its NH₂ group remains a more competitive nucleophile that can complicate sequential reaction design [1].

Nucleophilicity Modulation
Class-level inference
NH₂ reactivity attenuated by N–H···Cl bonding
Reduces competing C–N bond formation in tandem sequences
Qualitative assessment; no quantitative rate data available
Buchwald–Hartwig coupling intramolecular hydrogen bonding nucleophilicity modulation

3-Bromo-2-chloro-4-iodoaniline: Application Scenarios Anchored in Differentiated Compound Evidence


Sequential Triple C–C Coupling for Unsymmetrical Triaryl Aniline Scaffolds

Medicinal chemistry programs requiring unsymmetrical triaryl aniline motifs benefit from the intrinsic reactivity gradient of 3-bromo-2-chloro-4-iodoaniline (C–I > C–Br >> C–Cl). A first Suzuki coupling selectively functionalizes the 4-iodo position, a second coupling addresses the 3-bromo site, and a final transformation exploits the 2-chloro site, enabling convergent assembly of three distinct aryl groups without protecting-group manipulation [Section 3, Evidence Item 1]. This sequential strategy has been validated in class-level studies on orthogonally reactive polyhalogenated arenes [1].

Late-Stage Diversification of Kinase Inhibitor Fragments via Chemoselective Halogen Replacement

The combination of a reactive iodo handle and a masked amino nucleophile (attenuated by ortho-Cl hydrogen bonding) makes this compound suitable for fragment-based drug discovery where iterative C–C bond formation is required before amine functionalization. The iodine atom serves as the primary diversification point, while the bromine and chlorine atoms provide secondary and tertiary handles for structure–activity relationship exploration [Section 3, Evidence Item 4].

Synthesis of Halogen-Enriched Covalent Probe Precursors Requiring Predefined Reactive Sites

Chemical biology probe development frequently demands a single reactive warhead (e.g., a terminal alkyne installed via Sonogashira coupling at the iodo site) while retaining halogen atoms for potential halogen-bonding interactions with protein targets. The Br and Cl substituents in 3-bromo-2-chloro-4-iodoaniline can remain unreacted during the initial coupling step, preserving the halogen-bond donor capacity of the scaffold [Section 3, Evidence Item 1]. This contrasts with less differentiated analogs where halogen scrambling during coupling is more probable.

Methodology Development for Palladium-Catalyzed Chemoselectivity Benchmarking

Because 3-bromo-2-chloro-4-iodoaniline presents three distinct aryl halide environments in a single, small-molecule substrate, it serves as an efficient test bed for evaluating new catalyst systems' chemoselectivity. The 100:10:1 relative reactivity scale of the three C–X bonds provides a quantitative benchmark against which catalyst performance—and deviations from the canonical reactivity order—can be measured [Section 3, Evidence Item 1] [2].

Application
Selection Property
Validation Focus
Sequential triaryl scaffold synthesis
Orthogonal C–I / C–Br / C–Cl reactivity gradient
Chemoselectivity under planned coupling conditions
Kinase inhibitor fragment diversification
Masked aniline nucleophilicity and reactive iodo handle
C–C coupling sequence before amine functionalization
Covalent probe precursor assembly
Single reactive warhead installation; retained halogen-bond donors
Halogen scrambling and warhead fidelity
Catalyst chemoselectivity benchmarking
Three distinct aryl halide environments in one substrate
Deviation from canonical 100:10:1 reactivity order
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